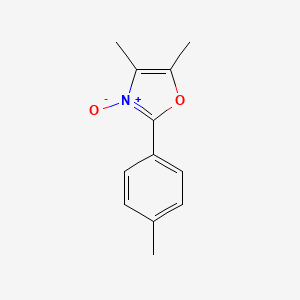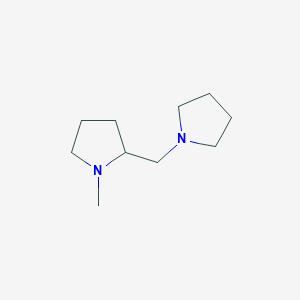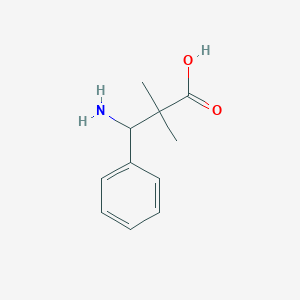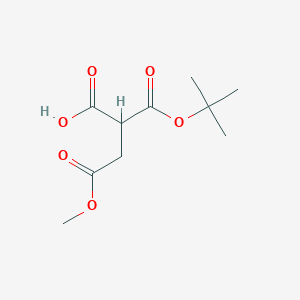![molecular formula C28H24N2O2 B12284188 4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)
4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties. This compound consists of two bipyridine units connected by a vinyl linkage, with methoxyphenyl groups attached to the vinyl carbons. It is primarily used in scientific research and industrial applications due to its optical and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine typically involves the reaction of 4,4’-bipyridine with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sulfuric acid or sodium hydroxide for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine has several applications in scientific research:
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized as an optical brightener in plastics and synthetic leathers to enhance their visual appeal.
Mechanism of Action
The mechanism of action of 4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine involves its interaction with molecular targets through its bipyridine units. These units can coordinate with metal ions, forming stable complexes that exhibit unique electronic and optical properties. The methoxyphenyl groups enhance the compound’s solubility and stability, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Similar structure but with different substitution patterns on the phenyl rings.
4,4’-Bis(2-methoxystyryl)biphenyl: Another related compound with methoxy groups in different positions.
Uniqueness
4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in coordination chemistry and photodynamic therapy.
Properties
Molecular Formula |
C28H24N2O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[(E)-2-(3-methoxyphenyl)ethenyl]-2-[4-[(E)-2-(3-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H24N2O2/c1-31-25-7-3-5-21(17-25)9-11-23-13-15-29-27(19-23)28-20-24(14-16-30-28)12-10-22-6-4-8-26(18-22)32-2/h3-20H,1-2H3/b11-9+,12-10+ |
InChI Key |
SBWREZXAQSZOHI-WGDLNXRISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC(=CC=C4)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)








![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)

![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)

